

Removal of oxazolidine protection from Thr(Psi(Me,Me)pro) post-synthesis

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Compound of Interest

Compound Name: Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH

Cat. No.: B15545536

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Technical Support Center: Thr(Psi(Me,Me)pro) Deprotection

This technical support center provides guidance for researchers, scientists, and drug development professionals on the post-synthesis removal of the oxazolidine protection from Thr(Psi(Me,Me)pro) pseudoproline dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a Thr(Psi(Me,Me)pro) dipeptide in my peptide synthesis?

A1: Thr(Psi(Me,Me)pro) dipeptides are utilized in solid-phase peptide synthesis (SPPS) to disrupt the formation of secondary structures, such as beta-sheets, which can lead to peptide aggregation. This aggregation can hinder coupling and deprotection steps, resulting in lower yields and purity of the final peptide. The pseudoproline moiety introduces a "kink" in the peptide backbone, improving solvation and synthetic efficiency. The native threonine residue is regenerated during the final cleavage from the resin.^[1]

Q2: How is the oxazolidine protecting group from Thr(Psi(Me,Me)pro) removed?

A2: The oxazolidine ring is labile to strong acid and is typically removed concurrently with the cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cleavage cocktail.^[1]

Q3: What is a standard cleavage cocktail for removing the Thr(Psi(Me,Me)pro) group?

A3: A common and effective cleavage cocktail is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS). A standard preparation is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The reaction is typically carried out at room temperature for 2-3 hours.^[2]

Q4: Why are scavengers necessary in the cleavage cocktail?

A4: During TFA-mediated cleavage, reactive cationic species are generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker. These carbocations can re-attach to nucleophilic residues in the peptide, such as tryptophan, methionine, or tyrosine, leading to unwanted side products. Scavengers are nucleophilic agents that "trap" these reactive species, preventing side reactions.^{[3][4]}

Q5: Can the oxazolidine ring remain intact after TFA cleavage?

A5: While generally labile in strong acid, there have been reports, particularly under conditions of elevated temperature and pressure as seen in flow peptide chemistry, of the oxazolidine ring remaining partially intact or rearranging to a stable imine.^[1] If you suspect incomplete cleavage, extended reaction times or optimization of the cleavage cocktail may be necessary.

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Incomplete Deprotection	1. Insufficient TFA concentration.	1. Ensure the TFA concentration is at least 95% in the cleavage cocktail.
(Mass spectrometry shows the presence of the peptide with the oxazolidine group still attached, i.e., +40 Da for Psi(Me,Me)pro)	2. Short reaction time.	2. Extend the cleavage time to 3-4 hours. Monitor the deprotection progress by cleaving a small amount of resin at different time points and analyzing by mass spectrometry.
3. Inefficient swelling of the resin in the cleavage cocktail.	3. Ensure the resin is adequately swollen by using a sufficient volume of the cleavage cocktail (approximately 10 mL per gram of resin) and agitating the mixture. [4]	
Observation of Side Products	1. Alkylation of sensitive residues (e.g., Trp, Met, Tyr).	1. Ensure the use of appropriate scavengers in the cleavage cocktail. For peptides containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended. [5]
(Unexpected peaks in HPLC, masses corresponding to adducts)	2. Oxidation of methionine or cysteine.	2. Use a cleavage cocktail designed for sensitive residues, such as Reagent K, which contains multiple scavengers. [5]
3. Aspartimide formation.	3. While pseudoprolines are intended to reduce aspartimide formation during synthesis, certain conditions can still promote this side reaction.	

Ensure that the cleavage is performed at room temperature, as elevated temperatures can increase the likelihood of side reactions.^[1]

Low Peptide Yield After Cleavage

1. Incomplete cleavage from the resin.

1. If using a highly acid-labile resin, ensure the cleavage time is sufficient. For more acid-stable linkers, a stronger acid or longer cleavage time may be required.

2. Peptide precipitation issues.

2. Ensure the use of a sufficient volume of cold diethyl ether to precipitate the peptide. If the peptide is very hydrophilic, it may not precipitate well. In such cases, concentrating the TFA solution before precipitation can help.

3. Peptide re-attachment to the resin.

3. This can occur with certain C-terminal residues. Using an appropriate scavenger cocktail can help minimize this.^[4]

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Thr(Psi(Me,Me)pro)-Containing Peptide

This protocol is suitable for most peptides that do not contain highly sensitive residues like multiple cysteines or methionines.

Materials:

- Peptidyl-resin (dried)

- Cleavage Cocktail A: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
- Cold diethyl ether
- Centrifuge tubes
- Reaction vessel with a sintered glass filter

Procedure:

- Place the dry peptidyl-resin in the reaction vessel.
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the cleavage solution into a centrifuge tube.
- Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection of a Thr(Psi(Me,Me)pro)-Containing Peptide with Sensitive Residues

This protocol is recommended for peptides containing residues prone to oxidation or alkylation, such as Met, Cys, or Trp.

Materials:

- Peptidyl-resin (dried)
- Cleavage Cocktail B (Reagent K): TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v/w/v/v)
- Cold diethyl ether
- Centrifuge tubes
- Reaction vessel with a sintered glass filter

Procedure:

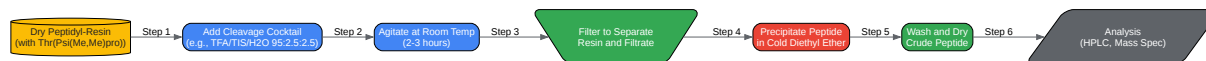
- Follow steps 1-9 from Protocol 1, substituting Cleavage Cocktail A with Cleavage Cocktail B.

Quantitative Data

Table 1: Common Cleavage Cocktails for Final Deprotection

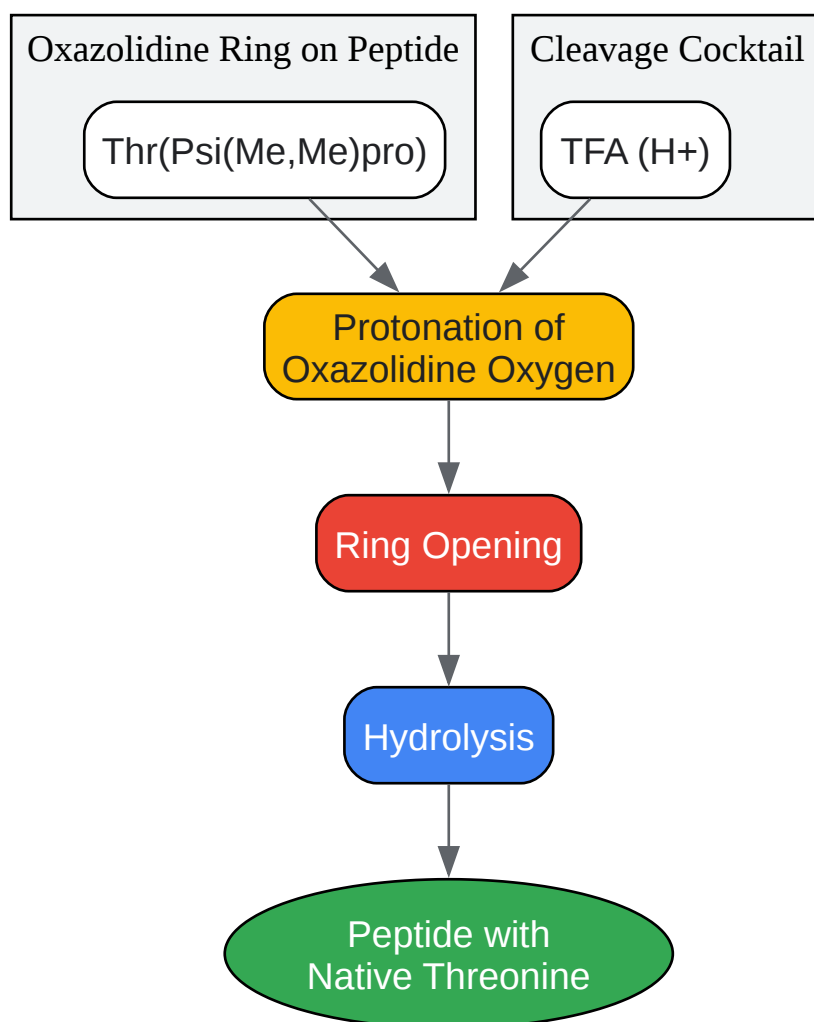
Cocktail	Composition (v/v/v or as specified)	Typical Reaction Time	Recommended For
Standard	TFA/TIS/H ₂ O (95:2.5:2.5)	2-3 hours	Most standard peptides.
Reagent B	TFA/Phenol/H ₂ O/TIS (88:5:5:2)	1-2 hours	Peptides with trityl-based protecting groups.[6]
Reagent K	TFA/Phenol/H ₂ O/Thioanisole/EDT (82.5:5:5:5:2.5)	2-4 hours	Peptides containing sensitive residues like Cys, Met, and Trp.[5]
TFA/Water	TFA/H ₂ O (95:5)	1-4 hours	Peptides without Trp, Met, or Cys.[4]

Visualizations



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Caption: Workflow for the cleavage and deprotection of a Thr(Psi(Me,Me)pro)-containing peptide.



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Caption: Simplified mechanism of oxazolidine ring opening by TFA to regenerate the native threonine.

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